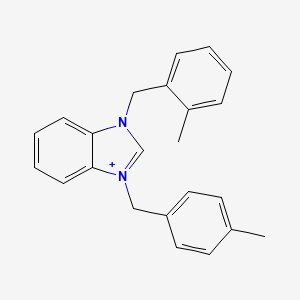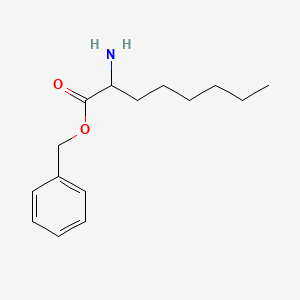
Benzyl 2-aminooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-aminooctanoate is an organic compound that belongs to the class of esters It is derived from 2-aminooctanoic acid, which is an α-amino fatty acid This compound is characterized by the presence of a benzyl group attached to the ester functionality of 2-aminooctanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-aminooctanoate typically involves the esterification of 2-aminooctanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-aminooctanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-aminooctanoic acid and benzyl alcohol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as alkyl halides, solvents like dichloromethane.
Major Products Formed
Hydrolysis: 2-aminooctanoic acid, benzyl alcohol.
Reduction: Benzyl 2-aminooctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 2-aminooctanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid metabolism and transport.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl 2-aminooctanoate is primarily related to its ability to interact with biological molecules through its amino and ester functionalities. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the ester group can undergo hydrolysis to release 2-aminooctanoic acid, which can participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminooctanoic acid: The parent compound, which lacks the benzyl ester group.
Benzyl 2-aminobutanoate: A shorter-chain analog with similar chemical properties.
Benzyl 2-aminodecanoate: A longer-chain analog with potentially different biological activity.
Uniqueness
Benzyl 2-aminooctanoate is unique due to the presence of both the benzyl ester and amino functionalities, which confer distinct chemical reactivity and potential biological activity. Its intermediate chain length also provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
benzyl 2-aminooctanoate |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-8-11-14(16)15(17)18-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3 |
Clé InChI |
CDPVQIDGFXEOML-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(=O)OCC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B13365440.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13365452.png)

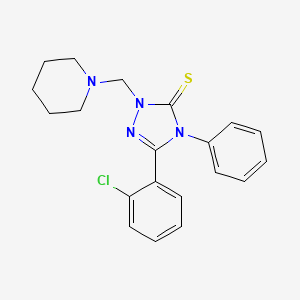
![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)
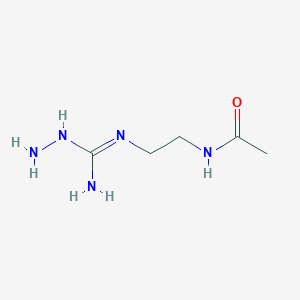
![4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol](/img/structure/B13365486.png)
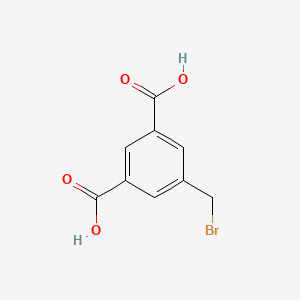
![2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B13365496.png)

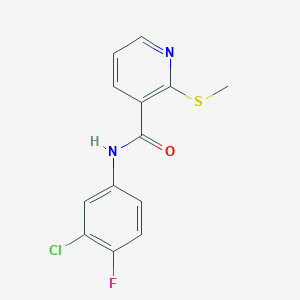
![1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone](/img/structure/B13365506.png)
